ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C28H29N3O5S2 and a molecular weight of 551.688 g/mol . This compound is notable for its unique structure, which includes a thiazolidinone ring, an indole moiety, and a benzoate ester group. It is used primarily in research settings due to its potential biological activities.
Preparation Methods
The synthesis of ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the formation of the indole moiety, and finally the esterification to form the benzoate group Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound
Chemical Reactions Analysis
Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiazolidinone and indole derivatives.
Biology: Researchers investigate its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: Its applications in industry are limited, but it may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and indole moieties. These interactions may modulate biological pathways involved in cell growth, apoptosis, and microbial activity.
Comparison with Similar Compounds
Ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate can be compared with other thiazolidinone and indole derivatives. Similar compounds include:
- Ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
- Ethyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate These compounds share similar structural features but differ in their substituents, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific hexyl substituent, which may confer distinct properties.
Properties
Molecular Formula |
C28H29N3O5S2 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-3-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H29N3O5S2/c1-3-5-6-9-16-30-26(34)24(38-28(30)37)23-20-10-7-8-11-21(20)31(25(23)33)17-22(32)29-19-14-12-18(13-15-19)27(35)36-4-2/h7-8,10-15H,3-6,9,16-17H2,1-2H3,(H,29,32)/b24-23- |
InChI Key |
DAYGQZNNNYRCAC-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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